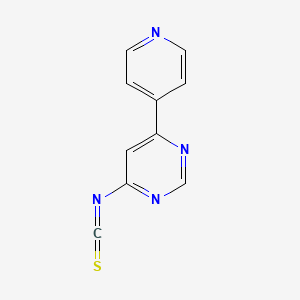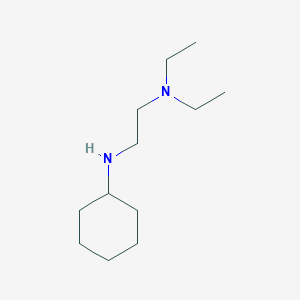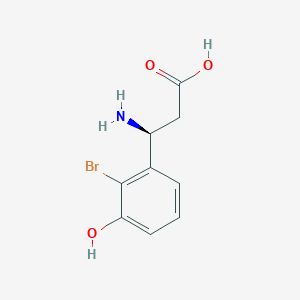![molecular formula C16H8F6N4O B13029329 5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole is a synthetic compound known for its unique chemical structure and significant biological activity. This compound is part of the imidazo[1,2-a][1,8]naphthyridine family, which is characterized by its fused heterocyclic rings. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and organic solvents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Wirkmechanismus
The compound exerts its effects by binding to specific molecular targets, such as the interferon-α receptor 2 (IFNAR2). This binding activates cellular signaling pathways, leading to the induction of interferon-stimulated genes (ISGs) and the activation of immune responses. The compound’s mechanism of action involves the homodimerization of IFNAR2, which is distinct from the typical heterodimerization seen with other interferons .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other imidazo[1,2-a][1,8]naphthyridine derivatives, such as:
- 2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole
- 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the oxazole ring in 5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole contributes to its unique properties and enhances its biological activity compared to other derivatives .
Eigenschaften
Molekularformel |
C16H8F6N4O |
|---|---|
Molekulargewicht |
386.25 g/mol |
IUPAC-Name |
5-[2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl]-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C16H8F6N4O/c1-7-13(27-6-23-7)10-5-26-12(24-10)3-2-8-9(15(17,18)19)4-11(16(20,21)22)25-14(8)26/h2-6H,1H3 |
InChI-Schlüssel |
RZFXDEIOTUSFIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC=N1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13029270.png)
![tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate](/img/structure/B13029280.png)


![4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029297.png)




![2-(Tert-butyl)-4-fluorobenzo[d]thiazole](/img/structure/B13029328.png)
